2-Hydroxytetralin-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

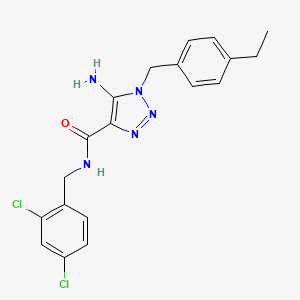

“2-Hydroxytetralin-1-one” is a chemical compound with the molecular formula C10H10O2. It is also known by other names such as “(1Z)-1-(1-hydroxyethylidene)-3-methyl-1,3-dihydro-2H-inden-2-one” and “11-methyleneestra-1,3,5(10),8,14-pentaen-17-one” among others .

Synthesis Analysis

The synthesis of “2-Hydroxytetralin-1-one” or similar compounds often involves multiple steps. For instance, one approach could be to reduce an alkyne to a cis or trans-3-hexene before undertaking glycol formation . Another approach involves the design of acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .

Molecular Structure Analysis

The molecular structure of a compound like “2-Hydroxytetralin-1-one” can be analyzed using various techniques. These include physicochemical characterization of protein and monoclonal antibody molecular structure, employing multiple, complementary, as well as orthogonal, state-of-the-art analytical methods .

Chemical Reactions Analysis

Chemical reaction analysis often involves predicting the resulting products from a given reaction process . For instance, the benzylic oxidation of 6-hydroxytetralins by 2,3-dichloro-5,6-dicyanobenzoquinone occurs readily in alcoholic solvents at room temperature .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-Hydroxytetralin-1-one” can be analyzed using various techniques. These include measuring properties such as color, density, hardness, and melting and boiling points .

科学的研究の応用

1. Structural Motifs in Natural Product Assembly

2-Hydroxytetralin-1-one, as a part of the 1,2-diacetal family, plays a significant role in natural product synthesis. These compounds are used for selective 1,2-diol or alpha-hydroxy acid protection, enantiotopic recognition, and desymmetrization methods. They are also integral in chiral memory applications, oligosaccharide synthesis, and as building blocks in various synthetic pathways. Their stability and enhanced crystallinity make them preferable over five-ring acetonide counterparts in certain applications (Ley & Polara, 2007).

2. Intramolecular Hydrogen Bonding Studies

Studies on 1-hydroxytetralin, closely related to 2-hydroxytetralin-1-one, have revealed interesting insights into weak intramolecular hydrogen bonding. These studies, involving laser-induced fluorescence and single vibronic level fluorescence spectra, highlight the orientation of the hydroxyl group and its interactions with the benzene π-electrons, demonstrating weak intramolecular O–H ⋯ π hydrogen bonding. This research contributes to the understanding of molecular conformations and interactions (Isozaki et al., 2010).

3. Catalytic Asymmetric Synthesis

In the field of asymmetric synthesis, 1,2-diacetals, including compounds like 2-hydroxytetralin-1-one, are crucial. They are employed in the synthesis of chiral 1,2-amino alcohols and 1,2-diols, which are common in many natural and biologically active molecules. The development of direct asymmetric Mannich and aldol reactions using α-hydroxyketones, to which 2-hydroxytetralin-1-one is related, exemplifies this application. These reactions are crucial for creating diverse and complex molecular structures (Ramasastry et al., 2007).

4. Analytical Techniques in Proteomics

2-Hydroxytetralin-1-one related compounds are also significant in proteomics, particularly in the identification of post-translational modifications like lysine 2-hydroxyisobutyrylation. The 2-hydr_Ensemble algorithm, developed for this purpose, utilizes sequence information at the protein level and demonstrates the utility of these compounds in advanced analytical techniques for disease research and drug development (Bao, Yang, & Chen, 2021).

特性

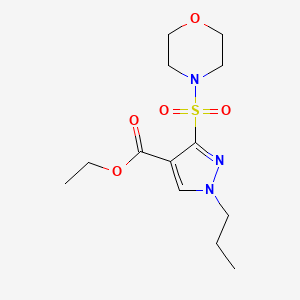

IUPAC Name |

2-hydroxy-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9,11H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUUTEAXCHORFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxytetralin-1-one | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2555521.png)

![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide](/img/structure/B2555522.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-tert-butylphenyl)methanone](/img/structure/B2555524.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2555527.png)

![2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2555532.png)

![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B2555538.png)

![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2555541.png)